molecular formula C10H7ClF3NO2 B2715833 Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 400075-22-1

Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

Cat. No.: B2715833
CAS No.: 400075-22-1
M. Wt: 265.62
InChI Key: KQRSLPNHXTXEIR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The InChI code for this compound is 1S/C9H7ClF3NO2/c1-16-8 (15)3-7-6 (10)2-5 (4-14-7)9 (11,12)13/h2,4H,3H2,1H3 .

Scientific Research Applications

Catalysis and Polymerization

Research has shown that acrylate esters, such as Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, play a crucial role in catalysis and polymerization reactions. For instance, mechanical activation of catalysts for carbon-carbon bond forming and anionic polymerization reactions has been demonstrated using pyridine-capped poly(methyl acrylate)s, which are similar in structure to this compound. These compounds have been used to facilitate carbon-carbon bond formation and catalyze the anionic polymerization of related acrylate compounds (Tennyson, Wiggins, & Bielawski, 2010).

Synthesis of Pyrimidine-4(3H)-ones

In another study, this compound derivatives have been utilized as precursors in the synthesis of pyrimidine-4(3H)-ones. These reactions involve the combination of methyl acrylate derivatives with aliphatic and aromatic amidines to produce substituted pyrimidones, demonstrating the chemical versatility of this compound (Sokolenko et al., 2017).

Atmospheric Chemistry

The atmospheric degradation processes of acrylate esters, including this compound, have been the subject of significant research. These compounds are important in the context of atmospheric chemistry, particularly in understanding their reactions with OH radicals and Cl atoms, which are crucial for assessing their environmental impact and atmospheric lifetimes (Moreno et al., 2014).

Crystal Structure Analysis

The crystal structure of related acrylate compounds has been investigated to understand their molecular arrangement and interactions. For example, studies on the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate provide insights into the molecular packing and intermolecular interactions in the solid state, which can be extrapolated to similar compounds like this compound (Wang, Lu, Zheng, & Zheng, 2012).

Anticorrosion Applications

Methyl acrylate derivatives, including this compound, have potential applications in anticorrosion. Studies show that these compounds can be used to enhance the anticorrosion properties of materials, especially metals, in harsh environments (Xia et al., 2015).

Environmental and Waste Gas Treatment

Research has also focused on the use of methyl acrylate for environmental applications, particularly in waste gas treatment. For instance, methyl acrylate has been used in biotrickling filters for the efficient removal of toxic waste gases, indicating its potential for environmental remediation applications (Wu et al., 2016).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

It is expected that many novel applications of TFMP derivatives will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Properties

IUPAC Name

methyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c1-17-9(16)3-2-8-7(11)4-6(5-15-8)10(12,13)14/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRSLPNHXTXEIR-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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